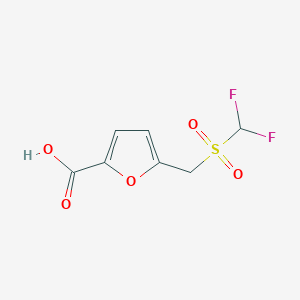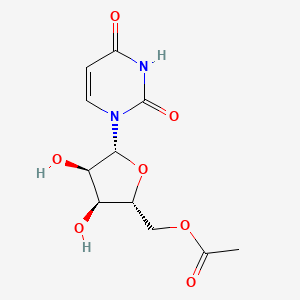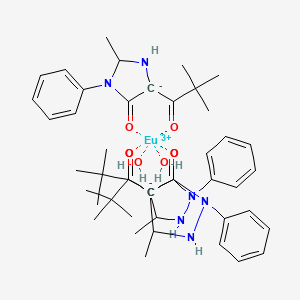
3-Ethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a nitro group and at the 3-position with an ethyl group
Synthetic Routes and Reaction Conditions:
Nitration of 3-Ethylaniline: One common method involves the nitration of 3-ethylaniline. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Aromatic Substitution: Another method involves the direct aromatic substitution of aniline derivatives. This can be achieved by using ethylating agents followed by nitration under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-ethyl-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of halogens and a Lewis acid catalyst.
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 3-Ethyl-2-phenylenediamine.
Substitution: Halogenated derivatives of this compound.
Oxidation: Various nitroso and nitro derivatives.
Chemistry:
Intermediate in Synthesis: this compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Catalysis: It serves as a ligand in catalytic reactions, aiding in the formation of complex molecules.
Biology:
Biochemical Studies: The compound is used in studies
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-ethyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2,9H2,1H3 |
Clave InChI |
XMTQIKUKTIVHEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)





![2-(1H-Benzo[d]imidazol-2-yl)acetimidoyl chloride](/img/structure/B12822888.png)



![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)
